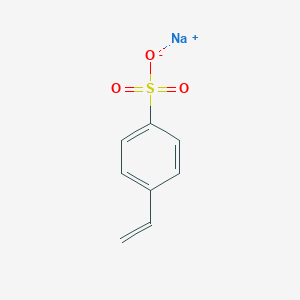

Sodium 4-vinylbenzenesulfonate

概要

説明

Sodium 4-vinylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C8H8NaO3S and its molecular weight is 207.20 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Sodium 4-vinylbenzenesulfonate, also known as Sodium p-styrene sulfonate or Sodium p-Styrenesulfonate, is primarily used in the synthesis of polymers . Its primary targets are therefore the polymer chains that it helps to form.

Mode of Action

The compound acts as a monomer, which can be polymerized to form a polymeric chain . It is grafted onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) to prepare a poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate copolymer (PVDF-g-PSVBS) . This interaction results in the formation of a new polymeric material with unique properties.

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to polymer synthesis . The compound is incorporated into the polymer chain, affecting its structure and properties. The downstream effects of this process include changes in the physical and chemical properties of the resulting polymer.

Pharmacokinetics

Its solubility in water and its reactivity as a monomer are crucial factors influencing its bioavailability in a polymer synthesis context .

Result of Action

The result of this compound’s action is the formation of a new polymeric material with unique properties . For example, the PVDF-g-PSVBS copolymer has been used to prepare cation exchange membranes for the membrane capacitive deionization process .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, to prepare consistent and homogeneous PVDF-g-PSVBS membranes, it is suggested that the annealing temperature of the membranes is below 60 °C .

生化学分析

Biochemical Properties

Sodium 4-vinylbenzenesulfonate has been used as a starting material to synthesize poly(this compound) via free radical and controlled radical polymerization . This process involves the interaction of this compound with various enzymes and proteins, leading to the formation of a copolymer .

Cellular Effects

The effects of this compound on cells are largely dependent on its form and concentration. For instance, when grafted onto poly(vinylidene fluoride) to form a copolymer, it has been shown to increase cell densities of both human umbilical vein endothelial cells and human umbilical vein smooth muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo polymerization by a radical mechanism . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, as the degree of grafting increases, the sulfur element in this compound is uniformly distributed and increased .

生物活性

Sodium 4-vinylbenzenesulfonate (SVBS), also known as sodium p-styrenesulfonate, is a sulfonated aromatic compound with significant applications in various fields, including biomedical research. This article delves into its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula: C₈H₇NaO₃S

- Molar Mass: 216.20 g/mol

- CAS Number: 2695-37-6

- Solubility: Highly soluble in water (191 g/L to 203 g/L) .

- Appearance: White to off-white crystalline powder.

Mechanisms of Biological Activity

This compound exhibits several biological activities that are primarily attributed to its sulfonate group and vinyl functionality. These include:

- Anticoagulant Properties:

- Cell Proliferation and Differentiation:

- Antimicrobial Activity:

Fibrinolytic Activity Enhancement

A study highlighted the role of SVBS in enhancing the fibrinolytic activity of plasminogen activators. The findings demonstrated that SVBS could significantly increase the degradation of fibrin clots when used in conjunction with other fibrinolytic agents .

Table 1: Comparative Fibrinolytic Activities

| Compound | Fibrinolytic Activity (Relative) |

|---|---|

| Plasmin | 1.0 |

| Tissue-type plasminogen activator (t-PA) | 0.9 |

| This compound (SVBS) | 1.5 |

Endothelial Cell Studies

In another investigation, SVBS was incorporated into polymeric substrates to assess its effects on endothelial cell behavior. The study found that surfaces modified with SVBS exhibited enhanced hydrophilicity and reduced protein adsorption, leading to improved cell attachment and growth .

Table 2: Endothelial Cell Response on Modified Surfaces

| Surface Modification | Cell Attachment (%) | Proliferation Rate (%) |

|---|---|---|

| Control | 50 | 30 |

| SVBS-modified | 85 | 60 |

科学的研究の応用

Chemical Properties and Characteristics

- Chemical Formula : C₈H₇NaO₃S

- Molecular Weight : 206.19 g/mol

- Solubility : Soluble in water

- Melting Point : 151-154 °C

- Boiling Point : 111-112 °C

These properties make SVBS suitable for various applications, particularly as a surfactant and polymer additive.

Surfactant in Enhanced Oil Recovery (EOR)

One of the most significant applications of SVBS is in enhanced oil recovery processes. A study conducted in Thailand demonstrated that SVBS effectively reduces interfacial tension (IFT) and improves oil recovery rates when injected into oil reservoirs. The study simulated different conditions, varying surfactant concentrations (up to 4,000 ppm) and injection rates (from 7.95 to 47.7 m³/d). The results indicated that a concentration of 2,000 ppm yielded the highest recovery factor, surpassing conventional water flooding methods .

| Parameter | Value |

|---|---|

| Optimal Concentration | 2,000 ppm |

| Injection Rate Range | 7.95 - 47.7 m³/d |

| Recovery Factor Improvement | Up to 4.2% over water flooding |

Emulsifier in Polymer Production

SVBS serves as an emulsifier in the production of various polymers, particularly in the formulation of latexes for paints and coatings. It enhances the stability and performance of acrylics, vinyl acetate, and styrene-butadiene rubber (SBR) latexes. Its role as an emulsifier is crucial in achieving desired properties such as viscosity and adhesion in polymer formulations .

Pharmaceutical Applications

In pharmaceuticals, SVBS is utilized for its ability to form specific polymeric structures necessary for drug delivery systems. It aids in creating hydrogels that can encapsulate drugs for controlled release, thereby improving therapeutic efficacy. Research has shown that SVBS-based hydrogels can be effective bio-adsorbents for various pharmaceutical compounds .

Textile Industry

SVBS is employed as a dyeing assistant in the textile industry. It improves dye uptake and distribution on fabrics, enhancing color fastness and overall quality of dyed textiles. This application is particularly relevant for synthetic fibers where traditional dyeing methods may be less effective .

Dispersant in Cosmetics

The compound is also used as a dispersant in cosmetic formulations, where it helps to stabilize emulsions and improve the texture of products such as creams and lotions. Its surfactant properties allow for better dispersion of pigments and active ingredients within cosmetic products .

Environmental Applications

SVBS has been explored for its potential use as a flocculant and scale inhibitor in water treatment processes. It aids in the removal of suspended solids from wastewater and can help prevent scaling in industrial systems, contributing to more sustainable practices in water management .

Case Study 1: Enhanced Oil Recovery Simulation

A simulation study conducted by Vo et al. (2021) evaluated the performance of SVBS as a surfactant in EOR under various conditions. The study concluded that SVBS significantly improved oil recovery compared to traditional methods, with optimal results achieved at specific concentrations and injection rates .

Case Study 2: Polymer Emulsification

Research published by Nordmann highlighted the effectiveness of SVBS as an emulsifier in polymer production, noting its impact on improving the stability of latex formulations used in paints and coatings . This study emphasized the compound's role in enhancing product performance through better emulsification.

特性

CAS番号 |

2695-37-6 |

|---|---|

分子式 |

C8H8NaO3S |

分子量 |

207.20 g/mol |

IUPAC名 |

sodium;4-ethenylbenzenesulfonate |

InChI |

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11); |

InChIキー |

OMSKWMHSUQZBRS-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

異性体SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

2695-37-6 25704-18-1 |

物理的記述 |

DryPowde |

ピクトグラム |

Irritant |

関連するCAS |

25704-18-1 |

同義語 |

4-Vinylbenzenesulfonic acid sodium salt |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of Sodium 4-vinylbenzenesulfonate is C8H7NaO3S, and its molecular weight is 206.20 g/mol. []

A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, ¹H Nuclear magnetic resonance (¹H NMR), and ¹³C Nuclear magnetic resonance (¹³C NMR) to confirm the chemical structure and composition of this compound and its copolymers. [, , ]

A: The molecule possesses a hydrophilic sulfonate group (-SO3- Na+) attached to a benzene ring and a vinyl group (-CH=CH2) capable of polymerization. This combination grants this compound amphiphilic characteristics and makes it a valuable monomer for various applications. [, ]

A: this compound can be polymerized using various methods, including free radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). [, , , , ]

A: Copolymerization with this compound allows researchers to fine-tune material properties like hydrophilicity, charge density, and mechanical strength by incorporating different functional groups. [, , , , , ]

A: Researchers have synthesized various copolymers, including: * Poly(this compound-co-2-hydroxyethyl methacrylate-co-acrylamide): Used in electro-stimulated hydrogel actuators for their fast flexible folding deformation properties. [] * Poly(sodium p-styrenesulfonate)-ran-poly(dodecyl methacrylate): Applied as stabilizers for oil-in-water nanoemulsions due to their ability to achieve small droplet sizes and long-term stability. [] * Poly(this compound-co-acrylic acid-co-diallyldimethylammonium chloride): Demonstrated excellent performance as a dispersant in coal water slurry preparation due to enhanced electrostatic repulsion and steric hindrance among coal particles. []

A: this compound acts as a "surfmer" in Pickering emulsion polymerization, influencing particle morphology and surface charge by interacting with stabilizing agents like silica nanoparticles. [, ]

A: Polymers incorporating this compound are being explored for membrane applications due to their potential for antifouling properties, improved blood compatibility, and tunable hydrophilicity. [, , ]

A: The sulfonate groups in this compound-modified materials can influence cell adhesion, proliferation, and blood coagulation. These materials are being investigated for their potential use in biomedical applications requiring specific interactions with cells and tissues. [, ]

A: Further research is needed to fully understand the long-term stability and biodegradability of this compound-based materials, particularly in biological environments. [, ]

ANone: Future research can focus on:

- Developing novel copolymers with improved properties for specific applications like drug delivery, tissue engineering, and water treatment. [, , ]

- Investigating the impact of molecular weight, copolymer composition, and surface modification on the performance of this compound-based materials. [, , ]

- Exploring the use of computational chemistry and modeling to predict and optimize the properties of new this compound-containing polymers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。